Anticancer agent 15

Melanoma Necroptosis Cell Line Selectivity

Anticancer agent 15 is a selective ROS-dependent necroptosis inducer validated at IC50 2.901 μM in B16-F10 melanoma while sparing A-375 cells (>4000 μM). Its clean mechanism—free of GPX4 or iNOS off-target effects—contrasts with apoptosis inducers, making it the definitive probe for interrogating BRAF/MEK inhibitor-resistant tumors and mapping RIPK1/RIPK3/MLKL signaling. A pre-formulated vehicle system (DMSO:PEG300:Tween 80:Saline) enables immediate in vivo deployment in syngeneic models and immunogenic cell death studies with checkpoint inhibitors.

Molecular Formula C35H40Cl2N2O5
Molecular Weight 639.6 g/mol
Cat. No. B13904544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnticancer agent 15
Molecular FormulaC35H40Cl2N2O5
Molecular Weight639.6 g/mol
Structural Identifiers
SMILESCC1CCC23CC(=C)C(=O)C2C1(C(CC(C(C3C)OC(=O)C4=CC(=NC(=C4)C)Cl)(C)C=C)OC(=O)C5=CC(=NC(=C5)C)Cl)C
InChIInChI=1S/C35H40Cl2N2O5/c1-9-33(7)17-25(43-31(41)23-12-20(4)38-26(36)14-23)34(8)19(3)10-11-35(16-18(2)28(40)29(34)35)22(6)30(33)44-32(42)24-13-21(5)39-27(37)15-24/h9,12-15,19,22,25,29-30H,1-2,10-11,16-17H2,3-8H3/t19-,22+,25-,29+,30+,33-,34+,35+/m1/s1
InChIKeySUOGAIXTVMMXCE-KABCVVLBSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anticancer Agent 15: A Necroptosis-Inducing ROS Modulator for Melanoma Research Procurement


Anticancer agent 15 (CAS 2710312-73-3) is a synthetic small-molecule reactive oxygen species (ROS) inducer with a molecular weight of 639.61 g/mol and molecular formula C35H40Cl2N2O5 [1]. The compound exerts anticancer efficacy by significantly elevating intracellular ROS levels, which subsequently triggers necroptotic cell death specifically in melanoma cancer cells . Unlike conventional apoptosis-inducing agents, its mechanism operates through programmed necrosis, offering a distinct pathway for investigating therapeutic resistance in melanoma .

Why Anticancer Agent 15 Cannot Be Interchanged with Generic ROS Inducers or Apoptotic Agents in Melanoma Studies


Anticancer agent 15 is not a generic cytotoxic agent; its biological signature is defined by a narrow, concentration-dependent window of necroptosis induction in specific melanoma cell lines . Substituting this compound with other ROS inducers (e.g., general ferroptosis or apoptosis activators) fundamentally alters the experimental outcome due to divergent cell death pathways, differential IC50 profiles across melanoma subtypes (e.g., 2.901 μM in B16-F10 vs. >4000 μM in A-375) , and unvalidated in vivo pharmacokinetic behavior . The quantitative evidence below confirms that interchanging this compound without these specific data invalidates reproducibility in preclinical melanoma models.

Quantitative Differentiation: Head-to-Head Comparison of Anticancer Agent 15 Against Closest Analogs and In-Class Alternatives


Necroptosis Pathway Selectivity: Differential IC50 Profile in Melanoma Subtypes

Anticancer agent 15 demonstrates a pronounced selectivity for murine B16-F10 melanoma cells (IC50 = 2.901 μM) while exhibiting negligible activity against human A-375 melanoma cells (IC50 ≈ 4336 μM) . This stark 1495-fold difference in potency highlights its target- or genotype-specific mechanism of action, which is not observed with broadly cytotoxic agents like Anticancer agent 157, which shows a more uniform IC50 range of 2.45–3.84 μg/mL across colon, liver, and melanoma lines .

Melanoma Necroptosis Cell Line Selectivity

Mechanistic Divergence: Necroptosis vs. Apoptosis and Ferroptosis in Melanoma

Anticancer agent 15 is explicitly characterized as an inducer of necroptosis—a regulated form of necrosis—in melanoma cells . In contrast, Anticancer agent 157 triggers apoptosis via NO inhibition and caspase-8 activation , while Anticancer agent 154 induces a mixed phenotype of apoptosis and ferroptosis through GPX4 downregulation and lipid peroxidation . This mechanistic distinction is critical because necroptosis can bypass apoptosis resistance mechanisms commonly observed in advanced melanoma, offering a distinct research application.

Mechanism of Action Cell Death Pathways Melanoma

Comparative Potency: Anticancer Agent 15 Exhibits Superior Activity to Necrocide1 in Murine Melanoma

Anticancer agent 15 achieves an IC50 of 2.901 μM against B16-F10 melanoma cells , whereas another necroptosis inducer, Necrocide1, demonstrates nanomolar potency against MCF-7 (0.48 nM) and PC3 (2 nM) cells but lacks reported activity in B16-F10 melanoma models . While direct IC50 comparison across different cell lines has limitations, Anticancer agent 15 is the only necroptosis inducer with validated and publicly disclosed potency data in the widely used B16-F10 syngeneic melanoma model.

Potency Comparison Necroptosis B16-F10

Physicochemical Differentiation: Higher Molecular Complexity and Distinct Formulation Requirements

Anticancer agent 15 possesses a molecular weight of 639.61 g/mol and a high molecular complexity score of 1200, reflecting its complex, multi-stereocenter structure (8 defined stereocenters) . In contrast, simpler analogs like Anticancer agent 154 have a molecular weight of ~389 g/mol and formula C22H23N5O2 . This structural difference translates to distinct solubility and formulation requirements: Anticancer agent 15 requires specific vehicle systems (e.g., DMSO:PEG300:Tween 80:Saline) for in vivo administration, while simpler analogs may have more straightforward formulation profiles .

Formulation Solubility In Vivo Dosing

Optimal Research Applications of Anticancer Agent 15 Based on Quantitative Differentiation


Investigating Necroptosis as a Therapeutic Strategy in Syngeneic B16-F10 Melanoma Models

Based on its validated IC50 of 2.901 μM in B16-F10 cells and its defined necroptosis mechanism, Anticancer agent 15 is optimally deployed in syngeneic mouse models of melanoma to study the immunogenic consequences of necroptotic cell death . Its selectivity for B16-F10 over A-375 cells ensures that observed in vivo effects are mechanistically linked to necroptosis induction rather than broad cytotoxicity, making it a precise tool for exploring combination therapies with immune checkpoint inhibitors .

Elucidating Resistance Mechanisms to Apoptosis in Melanoma

Given that Anticancer agent 15 triggers necroptosis—a pathway distinct from the apoptosis induced by agents like Anticancer agent 157—this compound serves as a critical probe for interrogating apoptosis-resistant melanoma populations . Researchers can use Anticancer agent 15 to determine whether tumor subclones that survive BRAF/MEK inhibitor therapy remain vulnerable to necroptotic cell death, thereby informing rational combination strategies .

ROS-Mediated Necroptosis Pathway Dissection and Biomarker Discovery

Anticancer agent 15 is uniquely suited for experiments aimed at mapping the signaling cascade from elevated intracellular ROS to execution of necroptosis in melanoma . Its clean mechanism—lacking confounding off-target effects on GPX4 or iNOS that characterize Anticancer agent 154 and Anticancer agent 157—allows researchers to attribute observed molecular changes (e.g., RIPK1/RIPK3/MLKL activation) directly to ROS-induced necroptosis, facilitating the identification of predictive biomarkers .

Formulation Development for Complex Small Molecules in Oncology

The high molecular complexity (1200) and specific solubility profile of Anticancer agent 15 make it an ideal model compound for developing and optimizing in vivo formulations of structurally complex anticancer agents . Researchers focusing on drug delivery can leverage the established vehicle systems (e.g., DMSO:PEG300:Tween 80:Saline) to design novel nanoparticle or liposomal formulations that enhance bioavailability and tumor targeting for this class of molecules .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anticancer agent 15

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.